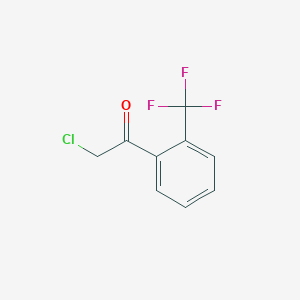

2'-(Trifluoromethyl)phenacyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClF3O |

|---|---|

Molecular Weight |

222.59 g/mol |

IUPAC Name |

2-chloro-1-[2-(trifluoromethyl)phenyl]ethanone |

InChI |

InChI=1S/C9H6ClF3O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2 |

InChI Key |

FQJIOBRLCCDFAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCl)C(F)(F)F |

Origin of Product |

United States |

Emergence and Significance in the Synthesis of Fluorinated Organic Compounds

The rise of organofluorine chemistry is driven by the profound impact of fluorine on the biological activity of molecules. cas.cn The trifluoromethyl (CF3) group, in particular, is a key structural motif. Its strong electron-withdrawing nature and metabolic stability can dramatically improve a drug candidate's pharmacokinetic and pharmacodynamic profile. olemiss.edu Consequently, there is a high demand for efficient methods to construct molecules containing this group.

The use of pre-functionalized building blocks, such as 2'-(Trifluoromethyl)phenacyl chloride, represents a highly effective strategy. Rather than attempting to introduce a trifluoromethyl group late in a complex synthesis, chemists can utilize these synthons to carry the CF3 group through a reaction sequence. This approach simplifies synthesis, improves yields, and provides reliable access to the desired fluorinated compounds. This compound belongs to the class of α-haloketones, which are well-established, versatile intermediates in organic synthesis, valued for their dual reactivity at the carbonyl carbon and the adjacent halogen-bearing carbon.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 914206-35-2 |

| Molecular Formula | C9H6ClF3O |

| Molecular Weight | 222.59 g/mol |

| Synonym | 2-Chloro-1-(2-(trifluoromethyl)phenyl)ethanone |

Overview of Its Synthetic Utility and Research Trajectories

Classical and Contemporary Preparative Routes to this compound

Traditional methods for preparing this compound and its precursors have relied on well-established reactions such as the halogenation of ketones and Friedel-Crafts acylations. These routes are often effective but may require harsh conditions or pre-functionalized starting materials.

The direct α-halogenation of a ketone is a common method for producing α-haloketones. In the context of this compound, the precursor is 2'-(Trifluoromethyl)acetophenone. The typical approach involves the reaction of the ketone with a chlorinating agent. While direct chlorination of acetophenones can be achieved with reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), these reactions can sometimes lead to multiple halogenations or reactions on the aromatic ring if not carefully controlled.

For instance, the halogenation of acetophenone (B1666503) itself can be directed to different positions based on the reagents used. With chlorine and a Lewis acid like aluminum chloride, electrophilic substitution on the benzene (B151609) ring is favored, typically at the meta position due to the deactivating effect of the carbonyl group. reddit.com In contrast, to achieve α-halogenation, the reaction is often carried out under conditions that favor the formation of an enol or enolate intermediate, which then attacks the halogenating agent. Reagents such as sulfuryl chloride are commonly employed for the α-chlorination of ketones. A documented synthesis of 3-(Trifluoromethyl)benzoyl chloride, a related compound, starts from 3'-(trifluoromethyl)acetophenone (B147564) and involves reaction with sulfur monochloride and sulfuryl chloride.

A more controlled method for the synthesis of related α-halo-α,α-difluoromethyl ketones involves a trifluoroacetate (B77799) release/halogenation protocol. nih.gov This method generates an α,α-difluoroenolate under mild conditions, which is then trapped by an electrophilic halogen source like N-chlorosuccinimide (NCS). nih.gov While not directly for this compound, this strategy highlights the development of milder halogenation techniques for fluorinated ketones. nih.gov

Table 1: Selected Halogenation Reagents for Ketones

| Reagent | Type of Halogenation | Typical Conditions |

| Sulfuryl Chloride (SO₂Cl₂) | α-Chlorination | Inert solvent, often with a radical initiator or base |

| N-Chlorosuccinimide (NCS) | α-Chlorination | Acid or base catalysis, various solvents |

| Chlorine (Cl₂) | Ring or α-Chlorination | Lewis acid for ring, radical conditions for α-position |

| Phosphorus Pentachloride (PCl₅) | Gem-dichlorination of C=O | Heat, neat or in an inert solvent reddit.com |

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming aryl ketones. wikipedia.orgmasterorganicchemistry.com This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com To synthesize the precursor 2'-(Trifluoromethyl)acetophenone, (trifluoromethyl)benzene would be acylated with acetyl chloride.

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring. khanacademy.org A key advantage of Friedel-Crafts acylation over alkylation is the absence of carbocation rearrangements, as the acylium ion is resonance-stabilized. wikipedia.org However, the trifluoromethyl group is strongly deactivating, which can make Friedel-Crafts reactions on trifluoromethyl-substituted arenes challenging, often requiring forcing conditions. nih.gov

Recent studies have explored alternative conditions for Friedel-Crafts reactions. For example, hexafluoroisopropanol (HFIP) has been shown to mediate metal-free, three-component Friedel-Crafts transformations, showcasing the potential for milder reaction conditions. nih.gov In some cases involving activated benzene rings, catalytic amounts of milder Lewis acids or even Brønsted acids can be used. wikipedia.org Research has also shown that trifluoromethyl-substituted arenes can react in superacids to yield Friedel-Crafts-type products with benzene, suggesting the formation of reactive electrophilic species under these conditions. nih.gov

Table 2: Key Components in Friedel-Crafts Acylation for 2'-(Trifluoromethyl)acetophenone Synthesis

| Component | Example | Role |

| Aromatic Substrate | (Trifluoromethyl)benzene | Nucleophile |

| Acylating Agent | Acetyl Chloride | Electrophile precursor |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid, generates acylium ion masterorganicchemistry.com |

| Solvent | Dichloromethane, Carbon Disulfide | Inert reaction medium |

Beyond classical methods, numerous alternative strategies for the synthesis of trifluoromethylated ketones and their halogenated derivatives have been developed. These methods often offer improved functional group tolerance, milder reaction conditions, and access to a wider range of substrates.

One significant area of development is the nucleophilic trifluoromethylation of various carbonyl precursors. This includes the reaction of α-haloketones with a copper-trifluoromethyl (CuCF₃) reagent derived from fluoroform, which proceeds under mild conditions to give α-trifluoromethyl ketones. researchgate.netresearchgate.net Esters can also serve as starting materials; a method using fluoroform (HCF₃) and potassium bis(trimethylsilyl)amide (KHMDS) in triglyme (B29127) effectively converts aromatic and aliphatic methyl esters into trifluoromethyl ketones. beilstein-journals.orgnih.gov This approach is notable for utilizing a potent greenhouse gas as a chemical feedstock. beilstein-journals.orgnih.gov Similarly, carboxylic acids can be converted to trifluoromethyl ketones using fluoroarenes, which activate the acid group and generate the trifluoromethyl anion in situ. organic-chemistry.org

Other innovative approaches include:

Radical Trifluoromethylation : This can be performed on enol acetates, metal enolates, or silyl (B83357) enol ethers derived from the corresponding ketones. researchgate.net

Cross-Coupling Reactions : A dual nickel/photoredox catalysis system enables the cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides to produce α-trifluoromethyl ketones under mild, visible-light conditions. acs.org

Rearrangement Reactions : A tandem process involving a Claisen condensation and a retro-Claisen C-C bond cleavage provides an efficient route to trifluoromethyl ketones from enolizable alkyl phenyl ketones and ethyl trifluoroacetate. organic-chemistry.org

From Grignard Reagents : A process has been developed that involves reacting a Grignard complex, formed from an isomeric mixture of halo benzotrifluoride, with ketene (B1206846) in the presence of a transition metal ligand-acid complex to obtain an isomeric mixture of trifluoromethyl acetophenone. googleapis.com

These alternative pathways demonstrate the continuous effort to develop more efficient and versatile methods for accessing important fluorinated building blocks.

Modern Advancements in the Synthesis of this compound

Recent progress in synthetic chemistry has focused on improving the catalytic efficiency, enantioselectivity, and sustainability of chemical processes. These advancements are particularly relevant for the synthesis of complex molecules like this compound.

The development of catalytic and asymmetric methods for synthesizing fluorinated compounds is a major area of research, driven by the importance of chiral fluorinated molecules in pharmaceuticals and agrochemicals. cas.cn While the synthesis of this compound itself does not create a stereocenter, the principles of asymmetric catalysis are highly relevant for the synthesis of related chiral fluorinated phenacyl systems.

Organocatalysis has emerged as a powerful tool for asymmetric fluorination. chimia.ch Chiral hydrogen-bonding catalysts, such as phosphoric acids, ureas, and squaramides, have been successfully employed in enantioselective fluorination reactions. researchgate.net For example, chiral phase-transfer catalysts can be used for the asymmetric electrophilic fluorination of carbonyl compounds. chimia.ch

Enzymatic approaches offer another promising avenue for the precise and selective synthesis of fluorinated compounds. the-innovation.org Photoenzymatic methods using flavin-dependent ene-reductases can generate carbon-centered radicals from iodinated fluoroalkanes, which then engage enantioselectively with olefins. researchgate.net This strategy allows for stereocontrol at positions remote from the functional group, a significant challenge in conventional chemocatalysis. the-innovation.orgresearchgate.net These enzymatic strategies are expanding the toolbox for creating complex chiral fluorinated molecules. the-innovation.org

The principles of green chemistry and the application of continuous flow technology are increasingly being integrated into chemical manufacturing to improve safety, efficiency, and sustainability. rsc.org Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a microreactor, offers significant advantages over traditional batch processing. pharmasalmanac.com These benefits include superior control over reaction parameters like temperature and mixing, enhanced safety when dealing with hazardous reagents or exothermic reactions, and simplified scale-up. pharmasalmanac.comnih.gov

For the synthesis of precursors to this compound, flow chemistry can be particularly advantageous. The trifluoromethylation of carboxylic acids using fluoroarenes can be operated in both batch and continuous flow. organic-chemistry.org The synthesis of key intermediates involving reagents like sulfuryl chloride, which can produce gaseous byproducts and exotherms, is well-suited for flow reactors that allow for better temperature control and management of off-gassing. nih.gov Flow systems have been designed for various halogenation reactions, demonstrating their utility in producing halo-compounds safely and efficiently. researchgate.net

Green chemistry principles also guide the development of new synthetic routes. The use of fluoroform, an industrial byproduct, as a trifluoromethyl source is a prime example of waste valorization. beilstein-journals.orgnih.gov Furthermore, solvent-free reactions, such as the diaza-carbonyl-ene reaction of formaldehyde (B43269) tert-butyl hydrazone and trifluoromethyl ketones, represent a significant step towards minimizing environmental impact by reducing solvent waste. rsc.org

Table 3: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

| Scale | Scales with volume | Scales with time illinois.edu |

| Heat Transfer | Limited by surface-to-volume ratio | High surface-to-volume ratio, excellent control pharmasalmanac.com |

| Mixing | Can be inefficient, leading to gradients | Rapid and efficient mixing pharmasalmanac.com |

| Safety | Large volumes of hazardous materials | Small reactor volumes, improved safety researchgate.net |

| Process Control | Slower response to parameter changes | Precise control of temperature, pressure, time pharmasalmanac.com |

| Reproducibility | Potential for batch-to-batch variation | High consistency and reproducibility |

Reactivity Profiles and Mechanistic Investigations of 2 Trifluoromethyl Phenacyl Chloride

Radical Reactions and Single Electron Transfer Processes Induced by 2'-(Trifluoromethyl)phenacyl Chloride

The structure of this compound makes it susceptible to radical reactions, often initiated by single electron transfer (SET) processes. The presence of the carbonyl group can stabilize an adjacent radical, and the carbon-chlorine bond can be cleaved homolytically under photolytic or redox conditions.

Mechanistic studies on related systems, such as the palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides, have provided evidence for the involvement of radical intermediates. researchgate.net The reaction of trifluoromethyl radicals with organic halides has been studied, indicating that halogen abstraction can occur, often via an addition-elimination mechanism on an aromatic ring. chinesechemsoc.org

In the context of trifluoromethylation of α-haloketones, radical pathways have been proposed. nih.gov For instance, photoinduced radical relay methods have been developed for the synthesis of α-CF₃ ketones from alkynes and trifluoromethylation reagents, proceeding through a radical chain process. researchgate.net These studies suggest that this compound could act as a precursor to a phenacyl radical under appropriate conditions, which could then engage in various radical addition or coupling reactions. Inhibition of reactions by radical scavengers like TEMPO provides experimental evidence for such radical mechanisms. nih.gov

Theoretical and Computational Studies on Reaction Mechanisms and Selectivity

Theoretical and computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the complex mechanisms and predicting the outcomes of reactions involving compounds like this compound.

DFT calculations are widely used to map the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies for transition states. researchgate.net This information is crucial for understanding reaction kinetics and selectivity. For metal-catalyzed cross-coupling reactions, DFT can help rationalize ligand effects, substrate scope, and observed regioselectivity. For example, DFT studies could be employed to compare the energy barriers for oxidative addition of a palladium(0) complex into the C-Cl bond of this compound versus other potential reaction pathways. Such calculations can also elucidate the mechanism of radical reactions by modeling the energetics of radical formation, addition, and termination steps.

Quantum chemical descriptors are calculated parameters that quantify various electronic properties of a molecule and can be correlated with its reactivity. These descriptors are derived from the wavefunction or electron density of the molecule. Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The LUMO of this compound is expected to be localized on the carbonyl and C-Cl bond, indicating susceptibility to nucleophilic attack or reductive cleavage at this site.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can predict sites for ionic interactions and reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule. This can help explain the stability of certain conformations and the electronic effects influencing bond strengths and reactivity.

By calculating these descriptors for this compound and potential reaction intermediates, it is possible to build quantitative structure-activity relationship (QSAR) models to predict its reactivity and the regioselectivity of its reactions.

A summary of relevant quantum chemical descriptors and their applications is provided in Table 2.

| Descriptor | Information Provided | Application in Predicting Reactivity |

| HOMO/LUMO Energy | Electron-donating/accepting ability | Predicts reactivity in pericyclic reactions and with nucleophiles/electrophiles. |

| MEP Surface | Electrostatic potential distribution | Identifies sites for electrophilic and nucleophilic attack. |

| NBO Charges | Atomic charge distribution | Quantifies the electronic effect of substituents (e.g., -CF₃) and predicts bond polarity. |

| Hyperconjugative Interactions | Intramolecular electron delocalization | Explains stabilization of intermediates and transition states. |

Applications of 2 Trifluoromethyl Phenacyl Chloride in Advanced Organic Synthesis

Precursor in the Synthesis of Trifluoromethyl-Containing Bioactive Scaffolds

2'-(Trifluoromethyl)phenacyl chloride serves as a pivotal building block in the construction of complex molecular frameworks that are of significant interest in medicinal chemistry and agrochemistry. The presence of the trifluoromethyl (CF3) group is highly desirable as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The phenacyl chloride moiety provides a reactive handle for a variety of chemical transformations, enabling the strategic incorporation of the trifluoromethylphenyl group into diverse bioactive scaffolds.

Role in Medicinal Chemistry Intermediate Synthesis (e.g., Quinoline, Pyridinium, and Phenothiazine Derivatives)

The versatile reactivity of this compound makes it an ideal precursor for synthesizing key heterocyclic systems that form the core of many pharmaceutical agents.

Quinoline Derivatives: Quinolines are a prominent class of heterocyclic compounds with a wide range of pharmacological activities. nih.govorganic-chemistry.org The Friedländer synthesis is a classic and efficient method for constructing the quinoline core, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. nih.govwikipedia.orgalfa-chemistry.com this compound, as a substituted ketone, can be employed in this reaction to produce quinolines bearing a 2-(2'-(trifluoromethyl)phenyl) substituent. This reaction is often catalyzed by acids or bases and can be adapted for various substituted derivatives. wikipedia.orgrsc.org

Pyridinium Derivatives: Pyridinium salts are another class of compounds with applications in medicinal chemistry, including antimicrobial agents. nih.gov Their synthesis is typically achieved through the quaternization of a pyridine ring with an alkyl halide. The α-chloro ketone structure of this compound allows it to act as an effective alkylating agent for pyridine and its derivatives, leading to the formation of N-phenacylpyridinium chlorides with a trifluoromethyl substituent on the phenyl ring. nih.govnih.gov

Phenothiazine Derivatives: Phenothiazines are a cornerstone in the development of antipsychotic drugs and other central nervous system agents. mdpi.commdpi.com The synthesis of the phenothiazine tricycle often involves the cyclization of a substituted diphenylamine with sulfur. google.com this compound can be utilized as a starting material to construct the necessary N-aryl-2-aminobenzenethiol or related diphenylamine precursors required for the thionation and cyclization steps, thereby introducing the trifluoromethylphenyl moiety into the final phenothiazine scaffold. google.comgoogle.com

| Bioactive Scaffold | General Synthetic Method | Role of this compound |

|---|---|---|

| Quinoline Derivatives | Friedländer Synthesis wikipedia.orgalfa-chemistry.com | Ketone component, reacting with a 2-aminoaryl aldehyde/ketone. |

| Pyridinium Salts | N-Alkylation of Pyridine nih.gov | Alkylating agent (α-chloro ketone). |

| Phenothiazine Derivatives | Cyclization of Diphenylamines google.com | Precursor for the synthesis of the required substituted diphenylamine intermediate. |

Building Block for Agrochemical Candidates and Intermediates

The trifluoromethyl group is a common feature in modern agrochemicals, enhancing their efficacy and stability. Trifluoromethyl-substituted pyridines, in particular, are crucial intermediates for a variety of herbicides and pesticides. nih.gov this compound is a valuable precursor for constructing such heterocyclic systems. Its α-chloro ketone functionality allows it to participate in well-established multicomponent reactions used to build heterocyclic rings.

For instance, in the Hantzsch pyridine synthesis , an aldehyde, a β-ketoester, and a nitrogen donor condense to form a dihydropyridine, which is then oxidized to the corresponding pyridine. wikipedia.orgchemtube3d.comorganic-chemistry.org this compound can serve as the ketone component in variations of this synthesis, leading to pyridines incorporating the trifluoromethylphenyl group.

Similarly, the Gewald aminothiophene synthesis is a one-pot reaction of a ketone, an α-cyanoester, and elemental sulfur to produce polysubstituted 2-aminothiophenes. researchgate.netwikipedia.org These thiophene derivatives are themselves valuable intermediates for more complex agrochemical structures. The use of this compound in this reaction would yield 2-aminothiophenes carrying the 2'-(trifluoromethyl)phenyl substituent. nih.govarkat-usa.org

Synthesis of Functional Materials and Specialty Chemicals

The unique electronic properties imparted by the trifluoromethyl group make it a valuable component in the design of advanced materials. Fluorinated polymers, for example, often exhibit desirable characteristics such as low dielectric constants, high thermal stability, and chemical resistance. nasa.govnih.gov

Components for Optoelectronic Materials and Specialized Polymers

This compound can be envisioned as a precursor for monomers used in the synthesis of specialty polymers. nbinno.com For example, the phenacyl chloride can be chemically modified to introduce a polymerizable group, such as a vinyl or styrenic moiety. The subsequent polymerization of such a monomer would lead to polymers containing the trifluoromethylphenyl group as a pendant side chain. researchgate.netafinitica.com These trifluoromethyl-substituted polymers are investigated for applications in electronics as low-dielectric materials and as durable thermal control coatings. nasa.govresearchgate.net The incorporation of the CF3 group can tune the refractive index and other optical properties, which is relevant for the development of specialized optical materials.

Strategic Incorporation of Trifluoromethyl Moieties into Complex Molecular Architectures

The introduction of a trifluoromethyl group into an organic molecule is a key strategy in modern drug design and materials science. Using a pre-functionalized building block like this compound offers a strategic advantage over direct trifluoromethylation methods. It allows for the simultaneous introduction of the desired trifluoromethylphenyl moiety and a versatile carbonyl group. This carbonyl group can then be used for a wide array of subsequent chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions, enabling the construction of highly complex and diverse molecular architectures.

Methodologies for Regio- and Stereoselective Fluoromethylation

While this compound itself is an achiral molecule, its utility extends to the regio- and stereoselective synthesis of more complex, chiral structures.

Regioselectivity: The reactivity of the α-chloro ketone is highly regioselective. Nucleophilic substitution reactions occur specifically at the α-carbon, displacing the chloride. This predictable reactivity is exploited in various cyclization and condensation reactions, ensuring the precise placement of the trifluoromethylphenacyl moiety within the target molecule. For example, in the synthesis of substituted imidazoles from phenacyl halides, the reaction proceeds with high regioselectivity. researchgate.net This controlled incorporation is crucial for establishing the final structure and function of the molecule. nih.govnih.govelsevierpure.com

Stereoselectivity: The ketone functional group introduced by this compound provides a handle for subsequent stereoselective transformations. For instance, the ketone can undergo asymmetric reduction to form a chiral alcohol or be subjected to asymmetric addition reactions. By incorporating the trifluoromethylphenacyl scaffold into a molecule, chemists can then apply established stereoselective methods to create specific stereocenters adjacent to the trifluoromethylphenyl group. This two-step approach—incorporation followed by stereoselective modification—is a powerful strategy in asymmetric synthesis. rsc.orgcyu.fr

| Compound Name |

|---|

| This compound |

| Quinoline |

| Pyridinium chloride |

| Phenothiazine |

| N-aryl-2-aminobenzenethiol |

| Diphenylamine |

| Pyridine |

| Dihydropyridine |

| 2-Aminothiophene |

| Styrene |

| Imidazole |

Advanced Characterization Techniques in the Context of 2 Trifluoromethyl Phenacyl Chloride Reactions and Products

Spectroscopic Elucidation of Reaction Intermediates and Product Pathways

Research literature does not provide specific examples of studies focused on the spectroscopic elucidation of reaction intermediates and product pathways for reactions starting with 2'-(Trifluoromethyl)phenacyl chloride.

Application of Advanced NMR Techniques (e.g., 2D NMR, ¹⁹F NMR) for Mechanistic and Stereochemical Assignments

No dedicated studies applying advanced NMR techniques to determine the reaction mechanisms or stereochemical outcomes of products directly synthesized from this compound were identified. While ¹⁹F NMR is a powerful tool for analyzing fluorine-containing compounds, specific data tables or detailed mechanistic assignments related to this starting material are not available in the surveyed literature.

Mass Spectrometry for Identification of Transient Species and Reaction Pathway Elucidation

There is a lack of published research using mass spectrometry to identify transient intermediates or to map out the specific reaction pathways for transformations involving this compound.

X-ray Crystallography for Complex Product Structure Determination and Conformational Analysis

No crystallographic data or conformational analyses for complex products formed directly from reactions of this compound could be located in the primary scientific literature. While X-ray crystallography is the definitive method for structure determination, its application to derivatives of this specific compound has not been detailed in available research.

Future Research Directions and Emerging Trends in 2 Trifluoromethyl Phenacyl Chloride Chemistry

Exploration of Novel Catalytic Systems and Reaction Modalities

The synthesis and derivatization of α-haloketones and trifluoromethylated aromatics are central to the chemistry of 2'-(trifluoromethyl)phenacyl chloride. Future research will focus on developing more efficient, selective, and milder catalytic systems to access and utilize this compound.

Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-fluorine and carbon-carbon bonds under mild conditions. nih.govresearchgate.net This strategy could be applied to develop novel synthetic routes to this compound. For instance, photocatalytic methods for the trifluoromethylation of arenes using reagents like CF₃SO₂Cl could be adapted. mdpi.com Furthermore, visible-light-induced processes can facilitate the trifluoromethylation of alkenes, which could serve as precursors in multi-step syntheses. organic-chemistry.org Research into new photocatalysts, including organic dyes and semiconductors, may offer more sustainable and cost-effective alternatives to traditional iridium and ruthenium complexes. nih.gov

Biocatalysis presents another frontier, offering unparalleled selectivity. While direct enzymatic synthesis of this specific compound is not yet established, the development of "carbene transferase" enzymes for creating chiral α-trifluoromethylated molecules showcases the potential of this approach. acs.orgnih.govacs.orgnih.gov Future work could involve engineering enzymes or exploring microbial pathways to perform key bond-forming steps, potentially leading to enantiomerically pure derivatives of this compound for applications in asymmetric synthesis.

Finally, advancements in metal-catalyzed cross-coupling reactions continue to be relevant. Copper-catalyzed reactions, for example, have been used for the chlorotrifluoromethylation of alkenes and could be explored for novel pathways involving the target compound. mdpi.com The development of new ligand systems for metals like palladium, copper, and iron will likely enable previously inaccessible transformations and improve the efficiency and functional group tolerance of existing methods. nih.govchemrxiv.org

| Catalytic System | Reaction Modality | Potential Advantages for 2'-(CF₃)phenacyl Chloride Chemistry | Key Research Focus |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Radical-mediated trifluoromethylation, Aryl-chlorination | Mild reaction conditions, high functional group tolerance, use of light as a renewable energy source. nih.gov | Development of metal-free organic photocatalysts, expanding substrate scope. nih.govacs.org |

| Biocatalysis | Enantioselective carbene insertion, enzymatic halogenation | High stereoselectivity for producing chiral building blocks, environmentally benign (aqueous media, mild temperatures). acs.orgnih.gov | Enzyme engineering and directed evolution to create catalysts for specific transformations. acs.orgresearchgate.net |

| Transition Metal Catalysis | Cross-coupling, C-H activation, trifluoromethylation | High reactivity and broad applicability for C-C and C-X bond formation. nih.gov | Design of novel ligands to control selectivity, use of earth-abundant metals. mdpi.comchemrxiv.org |

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large and diverse compound libraries for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. drugtargetreview.comnih.gov Integrating the chemistry of this compound into these workflows is a significant future direction.

Flow chemistry, or continuous flow processing, is particularly well-suited for handling reactive intermediates and exothermic reactions, which can be characteristic of halogenation processes. rsc.org A continuous flow synthesis of this compound or its derivatives would offer enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability compared to batch processing. amt.ukillinois.edu The use of packed-bed reactors with immobilized catalysts or reagents could further streamline purification and catalyst recycling.

Furthermore, high-throughput experimentation (HTE) platforms, which use robotics to perform hundreds or thousands of reactions in parallel on a micro- or nanoscale, could rapidly accelerate the discovery of new applications for this compound. researchgate.netrsc.org By reacting it with diverse libraries of nucleophiles, coupling partners, or catalysts, researchers can quickly map its reactivity and identify "hit" compounds with desirable properties. drugtargetreview.comsemanticscholar.org This approach minimizes waste and dramatically reduces the time required for reaction optimization and library synthesis. nih.gov The data generated from these HTE campaigns can also be used to train machine learning algorithms to predict reaction outcomes, further accelerating the discovery process. drugtargetreview.com

Development of Further Environmentally Benign and Sustainable Synthetic Processes

Green chemistry principles are increasingly influencing the design of synthetic routes. Future research will undoubtedly seek more sustainable methods for the synthesis and use of this compound. This involves minimizing waste, reducing energy consumption, and using less hazardous materials. sciencedaily.comosaka-u.ac.jp

One major trend is the move away from stoichiometric reagents toward catalytic processes, as discussed in section 6.1. Photocatalytic and electrochemical methods are particularly promising as they can be powered by renewable energy sources like light and electricity, respectively. nih.govresearchgate.net The development of trifluoromethylation reactions that utilize fluoroform (HCF₃), an industrial byproduct, as the CF₃ source is another key area of sustainable chemistry. beilstein-journals.org

The choice of solvents is also critical. Research into performing reactions in greener solvents, such as water, supercritical CO₂, or bio-based solvents, is ongoing. In some cases, solvent-free reaction conditions can be achieved, further reducing the environmental impact. sciencedaily.com The development of processes that generate non-toxic and easily recyclable byproducts is a core goal. For example, synthetic methods that produce simple salts like NaCl or KCl as the only byproducts are highly desirable. sciencedaily.comosaka-u.ac.jp

| Green Chemistry Principle | Application to Synthesis/Use of the Compound | Example of a Future Research Direction |

|---|---|---|

| Catalysis | Replacing stoichiometric reagents with catalytic amounts of more efficient alternatives. | Developing photoredox or electrochemical catalytic cycles that regenerate the active species. nih.gov |

| Use of Renewable Feedstocks/Energy | Utilizing light (photocatalysis) or electricity (electrochemistry) to drive reactions. Using byproduct feedstocks. | Designing a synthesis powered by visible light that uses fluoroform (HCF₃) as the trifluoromethyl source. beilstein-journals.org |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, ionic liquids, or eliminating solvents altogether. | Exploring aqueous micellar catalysis for reactions involving the compound. |

| Waste Prevention | Designing syntheses with high atom economy that produce minimal and non-toxic byproducts. | Developing reaction pathways where the only byproducts are simple, benign salts like NaCl. osaka-u.ac.jp |

Expansion of Synthetic Applications in New Chemical Spaces and Interdisciplinary Research

As a reactive building block, this compound is a gateway to novel molecular architectures. beilstein-journals.orgnih.gov A major future trend will be its use in constructing trifluoromethyl-containing heterocyclic compounds, which are of immense interest in medicinal chemistry due to their prevalent role in drug molecules. rsc.orgresearchgate.net Its dual electrophilic sites (the carbonyl carbon and the α-carbon bearing the chloride) allow for versatile annulation strategies with various dinucleophiles to create a wide range of five-, six-, and seven-membered rings.

The unique properties imparted by the trifluoromethyl group—such as enhanced metabolic stability, lipophilicity, and binding affinity—make this building block highly valuable for late-stage functionalization in drug discovery programs. nih.gov Interdisciplinary research combining synthetic chemistry with chemical biology and materials science will open new avenues. For example, this compound could be used to synthesize probes for chemical biology, create building blocks for functional materials like liquid crystals or organic semiconductors, or develop new agrochemicals. nih.gov The exploration of its reactivity in cycloaddition reactions or multicomponent reactions will further expand the accessible chemical space, leading to the discovery of molecules with novel functions and properties. beilstein-journals.orgrsc.org

Q & A

Q. What are the common synthetic routes for 2'-(Trifluoromethyl)phenacyl chloride, and what factors influence yield and purity?

Methodological Answer: The synthesis of trifluoromethyl-substituted acyl chlorides typically involves halogenation or chlorination of precursor acids. For example, 2-chloro-5-(trifluoromethyl)benzoyl chloride (CAS 657-05-6) is synthesized by reacting the corresponding benzoic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux, catalyzed by a drop of DMF . Key factors include:

- Reagent stoichiometry : Excess SOCl₂ (e.g., 5:1 molar ratio to acid) ensures complete conversion.

- Temperature control : Reflux (~40–50°C) minimizes side reactions like hydrolysis.

- Purification : Distillation or recrystallization removes residual SOCl₂ and byproducts (e.g., HCl gas).

Yield optimization requires inert conditions (argon/nitrogen atmosphere) to prevent moisture-induced hydrolysis .

Q. How should researchers safely handle this compound given its reactivity and toxicity?

Methodological Answer: This compound is highly reactive (acyl chloride) and toxic (skin/eye irritant, respiratory hazard). Safety protocols include:

- Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats. Use fume hoods for all procedures .

- Storage : Anhydrous conditions (desiccator with silica gel) at 0–6°C to prevent hydrolysis .

- Spill management : Neutralize spills with sodium bicarbonate, followed by absorption using vermiculite or sand. Avoid water to prevent exothermic reactions .

- First aid : Immediate flushing of eyes/skin with water for 15+ minutes; seek medical attention for inhalation exposure .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be identified?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and the trifluoromethyl group (¹³C δ ~120 ppm, quartet due to ³J coupling with fluorine) .

- IR spectroscopy : Confirm C=O stretch (~1770 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

- Mass spectrometry (EI-MS) : Look for molecular ion peaks (e.g., [M]⁺ at m/z 243 for C₈H₃Cl₂F₃O) and fragment ions (e.g., loss of COCl) .

- X-ray crystallography : Resolve structural ambiguities (e.g., Cl vs. CF₃ positioning) using SHELXL for refinement .

Advanced Research Questions

Q. How can crystallographic data be effectively analyzed using programs like SHELXL to resolve structural ambiguities in trifluoromethyl-substituted compounds?

Methodological Answer: SHELXL is widely used for refining crystal structures of halogenated aromatics. Key steps include:

- Data collection : High-resolution (<1.0 Å) data minimizes errors in electron density maps for CF₃ groups .

- Restraints : Apply geometric restraints for the trifluoromethyl group (C-F bond length ~1.33 Å; F-C-F angles ~108°) to prevent overfitting .

- Disorder modeling : For rotational disorder in CF₃ groups, split occupancy refinement (e.g., two orientations at 50% each) improves R-factors .

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., Cl···π contacts) .

Q. What strategies optimize the reaction conditions for nucleophilic substitution reactions involving this compound to minimize side products?

Methodological Answer: Nucleophilic substitutions (e.g., with amines or alkoxides) require precise control to avoid hydrolysis or over-alkylation:

- Solvent selection : Use anhydrous THF or DMF to stabilize intermediates and suppress hydrolysis .

- Temperature : Low temperatures (−20°C to 0°C) reduce competing reactions; gradual warming ensures controlled reactivity .

- Catalysis : Add triethylamine (NEt₃) to scavenge HCl, preventing acid-catalyzed decomposition .

- Monitoring : TLC or in-situ IR tracks reaction progress; quenching with ice water isolates the product .

Q. How do researchers address discrepancies in reaction outcomes when using different catalytic systems for acylations with this compound?

Methodological Answer: Discrepancies in acylation efficiency (e.g., low yields with Lewis acids vs. organocatalysts) arise from electronic effects of the CF₃ group:

- Lewis acid screening : Test BF₃·OEt₂ vs. AlCl₃; the latter may deactivate due to strong electron-withdrawing CF₃ .

- NMR titration : Compare binding affinity of catalysts with the acyl chloride using ¹⁹F NMR to identify optimal matches .

- Computational modeling : DFT calculations (e.g., Gaussian) predict transition-state energies for different catalysts .

- Side-product analysis : Use GC-MS to identify byproducts (e.g., ketones from hydrolysis) and adjust conditions accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.